molecular formula C14H19NO3 B016092 N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide CAS No. 88058-73-5

N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide

Cat. No.: B016092
CAS No.: 88058-73-5
M. Wt: 249.3 g/mol
InChI Key: AGSZGRLOKYZJMA-JSGCOSHPSA-N
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Description

Properties

IUPAC Name

N-[(1S,2S)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-3-13(16)15-12-7-5-9-4-6-10(18-2)8-11(9)14(12)17/h4,6,8,12,14,17H,3,5,7H2,1-2H3,(H,15,16)/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSZGRLOKYZJMA-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCC2=C(C1O)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@H]1CCC2=C([C@@H]1O)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amine Acylation for Intermediate Formation

The synthesis begins with the acylation of a tetrahydronaphthalenyl amine precursor. In a representative procedure, cis-(−)-N-normetazocine or its enantiomer is reacted with propanoyl chloride under anhydrous conditions. The reaction is typically conducted in dichloromethane (CH2_2Cl2_2) at 0°C to minimize side reactions such as epimerization or hydrolysis. The choice of solvent is critical, as polar aprotic solvents like DMF may accelerate unwanted side reactions at higher temperatures.

Key Reaction Conditions:

  • Solvent: Anhydrous CH2_2Cl2_2

  • Temperature: 0°C

  • Reagent: Propanoyl chloride (1.2 equivalents)

  • Base: Triethylamine (2.0 equivalents) to neutralize HCl byproduct

The intermediate propanamide is isolated via aqueous workup, followed by column chromatography using ethyl acetate/hexane gradients. Yields for this step typically range from 65% to 78%, depending on the purity of the starting amine.

Alkylation for Side Chain Introduction

Following acylation, alkylation introduces substituents to the naphthalenyl core. For example, 3-chloro-N-pyridin-2-ylpropanamide is reacted with the acylated intermediate in dimethylformamide (DMF) at 55°C. Sodium bicarbonate (NaHCO3_3) and potassium iodide (KI) are added to facilitate nucleophilic substitution and suppress elimination side reactions.

Optimized Alkylation Protocol:

ParameterValue
SolventDMF
Temperature55°C
Reaction Time12–16 hours
Catalysts/AdditivesNaHCO3_3 (3.0 eq), KI (0.1 eq)
Yield54–71%

This step is sensitive to steric hindrance; bulkier alkylating agents require longer reaction times and higher temperatures, which may compromise enantiomeric excess (ee).

Chiral Resolution and Enantiomer Separation

The (1S,2S) configuration is achieved through chiral resolution of racemic intermediates. Two primary methods are employed:

  • Chiral Chromatography: A Chiralpak® AD-H column with a hexane/isopropanol (90:10) mobile phase resolves enantiomers, achieving >98% ee.

  • Crystallization-Induced Asymmetric Transformation: Recrystallization from ethanol/water mixtures enriches the desired enantiomer by exploiting differential solubility.

Comparative Efficiency of Resolution Methods:

Methodee AchievedTime RequiredScalability
Chiral Chromatography98–99%2–4 hoursLimited
Crystallization95–97%24–48 hoursHigh

Reaction Optimization Strategies

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics and stereoselectivity. Polar aprotic solvents like DMF enhance nucleophilicity but may promote racemization at elevated temperatures. A study comparing solvents for the alkylation step reported the following outcomes:

SolventDielectric ConstantYield (%)ee (%)
DMF36.77198
THF7.55895
Acetonitrile37.56397

Lower temperatures (0–25°C) preserve stereochemical integrity but extend reaction times. A balance is achieved by maintaining reactions at 55°C with rigorous stirring.

Catalytic Additives

The addition of KI in alkylation reactions improves iodide ion concentration, facilitating a classic SN2 mechanism. NaHCO3_3 neutralizes acidic byproducts, preventing protonation of the amine nucleophile. Omitting these additives reduces yields by 20–30%.

Analytical Validation of Synthesis

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR confirm structural integrity and stereochemistry. For the target compound, key signals include:

  • 1H NMR (400 MHz, CDCl3_3): δ 4.75 (s, 1H, OH), 3.82 (s, 3H, OCH3_3), 2.92–2.82 (m, 2H, CH2_2)

  • 13C NMR (100 MHz, CDCl3_3): δ 170.2 (C=O), 56.1 (OCH3_3), 42.3 (CH2_2)

Coupling constants (e.g., J=8.4HzJ = 8.4 \, \text{Hz} for axial-equatorial protons) validate the (1S,2S) configuration.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (methanol/water, 0.1% TFA) assesses purity. The target compound elutes at 12.3 minutes with ≥99.5% purity.

HPLC Parameters:

ColumnMobile PhaseFlow RateDetection
C18 (250 mm)70:30 MeOH/H2_2O1.0 mL/minUV 254 nm

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula:

  • Calculated for C14_{14}H19_{19}NO3_{3}: 249.1365 [M+H]+^+

  • Observed: 249.1363 [M+H]+^+ (Δ = −0.8 ppm)

Industrial-Scale Considerations

While most syntheses are laboratory-scale, pilot-scale production (100–500 g) employs continuous flow reactors to enhance reproducibility. Key challenges include:

  • Cost of Chiral Resolving Agents: Transitioning from chromatography to enzymatic resolution reduces costs by 40%.

  • Waste Management: DMF recovery via distillation achieves 85% solvent reuse.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

HIF-2α Inhibition

Recent studies have indicated that N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide acts as a potent inhibitor of hypoxia-inducible factor 2α (HIF-2α), a key player in the progression of clear cell renal cell carcinoma (ccRCC). HIF-2α is known to regulate various genes involved in tumor growth and metabolism under hypoxic conditions. The inhibition of HIF-2α by this compound has been linked to decreased tumor viability and proliferation in ccRCC models .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound. It has been shown to reduce oxidative stress and promote neuronal survival in models of neurodegenerative diseases. The mechanism involves modulation of signaling pathways associated with apoptosis and inflammation .

Proteomics Research

This compound is utilized in proteomics studies to investigate protein interactions and post-translational modifications. Its ability to selectively bind to specific proteins makes it a valuable tool for understanding complex biological systems and disease mechanisms .

Enzyme Inhibition Studies

The compound has been evaluated for its effects on various enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This characteristic makes it significant for drug development and toxicology studies .

Case Study 1: Cancer Research

In a study published in the Journal of Medicinal Chemistry, researchers investigated the efficacy of this compound as a therapeutic agent against ccRCC. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through HIF-2α pathway modulation .

Case Study 2: Neurodegenerative Disease Models

Another research effort focused on the neuroprotective effects of this compound using animal models of Alzheimer's disease. The findings suggested that treatment with this compound led to improved cognitive function and reduced neuroinflammation .

Mechanism of Action

The mechanism of action of N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, influencing their activity. The propanamide moiety can interact with various biological pathways, potentially modulating biochemical processes .

Comparison with Similar Compounds

Research Findings and Implications

  • Stereochemistry : The (1S,2S) configuration is critical for asymmetric synthesis applications, whereas enantiomers like (1R,2R) may lack efficacy in stereospecific reactions .
  • Substituent Effects :
    • Chloroacetamide : Increases reactivity but may introduce toxicity concerns .
    • Trifluoromethyl (Taranabant) : Enhances drug-like properties but complicates synthesis .
  • Synthetic Challenges : Moderate yields (e.g., 54% for Compound 20) suggest room for optimization in analog synthesis .

Biological Activity

N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₄H₁₉NO₃
  • CAS Number : 13293072
  • SMILES Notation : O[C@@H]1C@HOC(=O)c3ccccc3

This structure suggests potential interactions with biological targets due to the presence of a tetrahydro-naphthalene moiety which is known for its diverse pharmacological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antidepressant Effects : The compound has been studied for its potential as a corticotropin-releasing factor (CRF) receptor antagonist. CRF is implicated in stress response and mood regulation. In vitro studies have shown that derivatives of related naphthalene compounds can modulate CRF signaling pathways, suggesting a similar mechanism may be applicable to this compound .
  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects through inhibition of pro-inflammatory cytokines. This suggests that this compound may also possess such properties .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural analogs:

  • CRF Receptor Modulation : As noted earlier, antagonism at CRF receptors could lead to reduced anxiety and depressive behaviors in preclinical models.
  • G Protein-Coupled Receptor Interactions : Given the structural similarities to other known GPCR ligands, it is plausible that this compound interacts with various GPCRs influencing neurotransmitter release and downstream signaling pathways .

Case Studies and Research Findings

A review of the literature reveals several studies that provide insight into the biological activity of this compound:

StudyFindings
PubMed Study (2004) Investigated related tetrahydro compounds as CRF receptor antagonists showing significant binding affinity (IC50 values in the nanomolar range) suggesting potential therapeutic applications in anxiety disorders .
MDPI Review (2023) Discussed the synthesis and evaluation of naphthalene derivatives indicating promising anti-inflammatory activities which may extend to this compound .
Toxicological Analysis (2016) Highlighted metabolic pathways and safety profiles of structurally similar compounds suggesting low toxicity and favorable pharmacokinetics for therapeutic use .

Q & A

Q. How can the synthesis of N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide be optimized for improved yield and enantiomeric purity?

  • Methodological Answer : The synthesis can be optimized via a multi-step approach:
  • Step 1 : Use a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to generate the oxyanion intermediate, as demonstrated in naphthol derivative synthesis .
  • Step 2 : Introduce stereochemical control using chiral auxiliaries or catalysts during the hydroxylation and methoxylation steps. For example, (1S,2S) stereochemistry can be preserved by employing enantioselective reduction techniques, such as asymmetric hydrogenation .
  • Step 3 : Monitor reaction progress with TLC (n-hexane:ethyl acetate, 9:1) and purify intermediates via column chromatography. Final recrystallization in ethanol/water mixtures enhances enantiomeric purity .

Q. What analytical techniques are recommended for assessing the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • HPLC : Use a C18 column with a methanol-water gradient (e.g., 70:30) and UV detection at 254 nm to quantify impurities (limit: ≤0.5% total impurities) .
  • Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based) to resolve enantiomers and confirm (1S,2S) configuration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₅H₁₉NO₃) and detects fragmentation patterns indicative of the naphthalenyl backbone .

Advanced Research Questions

Q. How does the (1S,2S) stereochemistry influence the compound’s pharmacological activity?

  • Methodological Answer :
  • Stereochemical Analysis : Compare the activity of (1S,2S) vs. (1R,2R) enantiomers in receptor-binding assays (e.g., GPCRs or enzyme inhibition). Use molecular docking simulations to map hydrogen-bonding interactions between the hydroxyl/methoxy groups and target active sites .
  • Case Study : In a 1962 study, Goldstein et al. demonstrated that stereospecific analogs of propanamide derivatives showed 10-fold higher affinity for neurological targets due to optimal spatial alignment of substituents .

Q. How can researchers resolve contradictions in reported data on the compound’s mechanism of action across different assays?

  • Methodological Answer :
  • Step 1 : Validate assay conditions (pH, temperature, solvent) to ensure consistency. For example, Pharmacopeial Forum guidelines recommend maintaining test solutions at 158°C for HPLC stability .
  • Step 2 : Replicate studies using orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization for affinity).
  • Step 3 : Apply statistical models (e.g., ANOVA) to identify confounding variables, such as impurity interference (≤0.1% per Pharmacopeial standards) .

Q. What strategies are effective for studying the metabolic stability of this compound in vitro?

  • Methodological Answer :
  • Liver Microsome Assay : Incubate the compound with rat/human liver microsomes (0.5 mg/mL protein) in PBS (pH 7.4) at 37°C. Quench with acetonitrile and analyze metabolites via LC-MS/MS .
  • CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. IC₅₀ values >10 µM suggest low metabolic liability .

Key Research Recommendations

  • Prioritize stereochemical integrity during synthesis to avoid confounding pharmacological results .
  • Use validated impurity standards (e.g., monobenzyl analogues ) for robust analytical comparisons.
  • Incorporate molecular dynamics simulations to rationalize structure-activity relationships (SAR) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide
Reactant of Route 2
N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide

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